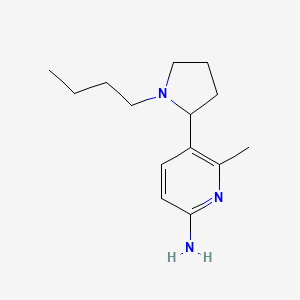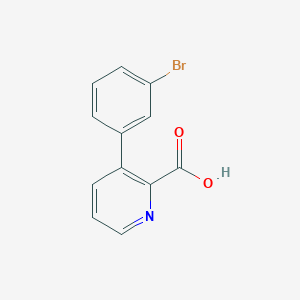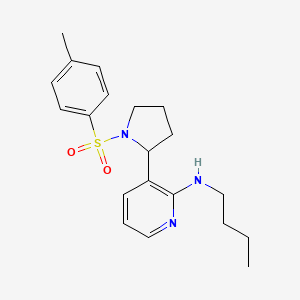![molecular formula C17H16N2O3 B11805210 3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11805210.png)
3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridin-4-carbonsäure umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ausgehend von einem substituierten Pyridin kann beispielsweise die Einführung eines Isoxazolrings durch Cycloadditionsreaktionen erreicht werden. Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren, Lösungsmitteln sowie spezifischen Temperatur- und Druckeinstellungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann skalierbare Synthesewege umfassen, die auf Kosteneffizienz und Effizienz optimiert sind. Techniken wie die kontinuierliche Fließsynthese und die Verwendung von automatisierten Reaktoren können eingesetzt werden, um große Mengen der Verbindung mit konsistenter Qualität zu produzieren. Die Wahl der Rohmaterialien, Reaktionsbedingungen und Reinigungsmethoden sind entscheidende Faktoren im industriellen Produktionsprozess.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridin-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittelwahl und Reaktionszeit werden basierend auf der gewünschten Transformation optimiert.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxiden führen, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können neue funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridin-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht werden.
Medizin: Die Erforschung ihrer pharmakologischen Eigenschaften kann potenzielle therapeutische Anwendungen aufdecken.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Katalysatoren oder Sensoren verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridin-4-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Interaktionen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Effekten führt. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Isoxazol- und Pyridinderivate, wie zum Beispiel:
- 4-(4-Aminophenyl)-6-phenylisoxazolo[3,4-b]pyridin-3-amin
- 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-carbonsäure
Einzigartigkeit
3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridin-4-carbonsäure ist aufgrund ihres spezifischen Substitutionsschemas und der daraus resultierenden chemischen und physikalischen Eigenschaften einzigartig.
Eigenschaften
Molekularformel |
C17H16N2O3 |
|---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
3-(2-methylpropyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H16N2O3/c1-10(2)8-14-15-12(17(20)21)9-13(18-16(15)22-19-14)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
CPDGBDUBSMQIOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol](/img/structure/B11805185.png)


